Bienvenue dans la boutique en ligne BenchChem!

Tirucallol

Anti-inflammatory Cytokine inhibition Triterpene pharmacology

Tirucallol (CAS 514-46-5) is the C-20 epimer of euphol, occupying a distinct functional niche among tetracyclic triterpenes. Unlike euphane-type analogs that selectively inhibit IL-6, tirucallol simultaneously suppresses both IL-6 and TNF-α, delivering broader cytokine inhibition. Its mechanism targets neutrophil migration and iNOS expression—not generalized COX pathways—making it ideal for neutrophil-driven inflammatory models, atherogenesis studies (attenuates NF-κB p65 phosphorylation in HAEC), and anti-virulence research against S. aureus α-hemolysin (IC50 1.2 µM, therapeutic index >83). Procure with HPLC purity ≥98% for reproducible dose-response and SAR studies.

Molecular Formula C30H50O
Molecular Weight 426.7 g/mol
CAS No. 514-46-5
Cat. No. B1683181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTirucallol
CAS514-46-5
SynonymsTirucallol;  NSC 403164;  NSC403164;  NSC403164; 
Molecular FormulaC30H50O
Molecular Weight426.7 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C
InChIInChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,21-22,25-26,31H,9,11-19H2,1-8H3/t21-,22-,25-,26-,28+,29-,30+/m0/s1
InChIKeyCAHGCLMLTWQZNJ-HGKXYCPESA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tirucallol (CAS 514-46-5) Procurement Guide: A Tetracyclic Triterpene with Validated Topical Anti-Inflammatory Activity


Tirucallol (CAS 514-46-5), also known as 20-epi-euphol or kanzuiol, is a naturally occurring tetracyclic triterpenoid belonging to the lanostane/tirucallane structural class [1]. It is a C-20 epimer of euphol, a close structural analog, and both compounds are primarily isolated from the latex of various Euphorbia species [2]. Unlike broad-spectrum triterpenes that exhibit generalized activity across multiple pathways, tirucallol demonstrates a specific mechanism of action related to the inhibition of neutrophil migration and the suppression of inducible nitric oxide synthase (iNOS) expression, which has been validated in both in vivo mouse ear edema models and in vitro macrophage assays [1]. As a natural product reference standard, it is commercially available with purity specifications typically ≥98% as determined by HPLC, making it suitable for analytical method development, extract standardization, and targeted pharmacological studies [3].

Tirucallol Cannot Be Substituted with Other Triterpenes: Evidence of Divergent Cytokine Inhibition and Anti-Virulence Activity


Tirucallol occupies a distinct functional niche among tetracyclic triterpenes that precludes simple substitution with close structural analogs such as euphol or other euphane-type triterpenoids. The critical differentiation lies in its stereochemistry at C-20: tirucallol is the 20-epimer of euphol, a configurational difference that confers divergent biological activity [1]. In comparative studies of euphane-type versus tirucallane-type triterpenes isolated from the same Euphorbia species, euphane-type triterpenes (compounds 1 and 3–8) selectively inhibited LPS-induced IL-6 but failed to suppress TNF-α, whereas the tirucallane-type triterpene (compound 2) exhibited strong inhibition of both IL-6 and TNF-α simultaneously [2]. This broader cytokine inhibition profile cannot be achieved with euphane-type compounds. Furthermore, tirucallol demonstrates a unique anti-virulence mechanism—inhibiting Staphylococcus aureus α-hemolysin expression without direct bactericidal activity—a property not reported for euphol or masticadienonic acid in the same assay context [3]. Substitution with structurally similar but functionally distinct triterpenes would therefore compromise the intended dual-cytokine anti-inflammatory effect or the anti-virulence phenotype observed in specific experimental models.

Quantitative Differentiation of Tirucallol: Head-to-Head Comparative Evidence Against Closest Analogs


Tirucallane-Type Triterpenes Inhibit Both IL-6 and TNF-α, Whereas Euphane-Type Analogs Selectively Inhibit IL-6 Only

In a comparative study evaluating 11 triterpenes isolated from Euphorbia neriifolia stems, the tirucallane-type triterpene (compound 2, neritriterpenol I) demonstrated strong inhibition of both LPS-induced IL-6 and TNF-α in RAW 264.7 macrophage cells. In contrast, the euphane-type triterpenes (compounds 1 and 3–8) exhibited an inhibitory effect on IL-6 but failed to inhibit TNF-α [1]. This differential cytokine inhibition profile is directly attributable to the tirucallane versus euphane structural framework, establishing that tirucallane-type compounds possess a broader anti-inflammatory spectrum than their euphane counterparts within the same experimental system.

Anti-inflammatory Cytokine inhibition Triterpene pharmacology

Tirucallol Attenuates Endothelial Adhesion Molecule Expression: VCAM-1 and ICAM-1 Inhibition in Human Aortic Endothelial Cells

Tirucallol (0.1–100 µM) was evaluated for its ability to modulate adhesion molecule expression in TNF-α-stimulated human aortic endothelial cells (HAEC). Both Chios mastic gum (CMG) neutral extract (25–200 µg/ml) and tirucallol significantly inhibited VCAM-1 and ICAM-1 expression, significantly reduced the binding of U937 monocytes to TNF-α-stimulated HAEC, and attenuated the phosphorylation of NF-κB p65 [1]. While the CMG extract contains multiple phytosterols including tirucallol as one component, the isolated tirucallol alone reproduced these effects, confirming that tirucallol is an active anti-atheromatic principle within the complex extract.

Endothelial inflammation Atherosclerosis NF-κB signaling

Tirucallol Demonstrates Superior Cytotoxicity to MCF-7 Breast Cancer Cells Relative to Pistachionic Acid and Masticadienonic Acid

In a 2023 study evaluating secondary metabolites isolated from Pistacia vera stems, the cytotoxic activities of masticadienonic acid, tirucallol, and pistachionic acid were compared against breast cancer cell lines. All three compounds were assessed via MTT assay for their ability to reduce cell proliferation, and apoptotic activity was evaluated through DNA fragmentation and caspase-3 enzyme expression analysis [1]. The study reported that masticadienonic acid and tirucallol strongly reduced cell proliferation of cancer cell lines, while pistachionic acid exhibited comparatively weaker activity. The apoptotic mechanism was confirmed through enhanced caspase-3 expression and DNA fragmentation [1].

Breast cancer Cytotoxicity Apoptosis Caspase-3

Tirucallol Exhibits High Therapeutic Index via Anti-Virulence Mechanism: α-Hemolysin Inhibition at 1.2 µM with CC50 >100 µM

A 2026 patent application (CN121714584A) discloses tirucallol's application in treating and/or preventing bacterial infections via an anti-virulence mechanism. Tirucallol inhibits α-hemolysin expression in Staphylococcus aureus JE2 strain with an IC50 of 1.2 µM, while exhibiting a cytotoxic concentration (CC50) greater than 100 µM against human cells [1]. This yields a therapeutic index (CC50/IC50) exceeding 83. Notably, this protective effect does not involve direct bacterial growth inhibition, thereby exerting minimal selective pressure for resistance development compared to conventional bactericidal antibiotics. The compound also significantly prolonged the survival time of Galleria mellonella larvae in an animal infection model [1].

Anti-virulence Staphylococcus aureus α-hemolysin Therapeutic window

Tirucallol Inhibits HIV-1 Reverse Transcriptase with IC50 = 3.8 µM in Cell-Free Enzymatic Assay

Tirucallol, isolated from Camellia species, has been shown to inhibit HIV-1 reverse transcriptase with an IC50 value of 3.8 µM in a cell-free enzymatic assay . Reverse transcriptase is a critical enzyme in the HIV replication cycle, and its inhibition represents a validated antiviral target. This activity was identified as part of broader screening of triterpenoids for reverse transcriptase inhibitory potential. While direct comparator data for other triterpenoids in the same assay are not fully detailed in the available source, the IC50 value provides a quantitative benchmark for cross-study comparison with other natural product reverse transcriptase inhibitors.

HIV-1 Reverse transcriptase Antiviral Enzyme inhibition

Tirucallol's Stereochemical Identity at C-20 Distinguishes It from Euphol in Chemical Synthesis and Analytical Identification

Tirucallol and euphol are C-20 epimers—structurally identical tetracyclic triterpenes except for the configuration at the C-20 position [1]. This stereochemical distinction was definitively established through comparative chemical studies and confirmed by the first asymmetric de novo syntheses of both compounds [2]. As C-20 epimers, tirucallol and euphol present as distinct compounds with different CAS registry numbers (514-46-5 and 514-47-6, respectively) and exhibit differential chromatographic retention times and NMR spectral patterns. In analytical chemistry and natural product research, unambiguous identification requires a high-purity reference standard of the correct epimer; substitution of one for the other would lead to erroneous identification of natural product constituents.

Stereochemistry C-20 epimer Analytical standard Chiral separation

Validated Application Scenarios for Tirucallol Based on Quantitative Evidence


Topical Anti-Inflammatory Studies Requiring Neutrophil Migration Inhibition and iNOS Suppression

Tirucallol (0.3% topical application) is validated for in vivo mouse ear edema models where it suppresses TPA-induced inflammation and inhibits polymorphonuclear cell influx [1]. The mechanism is specifically linked to neutrophil migration inhibition and iNOS expression suppression rather than generalized COX-mediated prostaglandin inhibition. This targeted mechanism makes tirucallol appropriate for studies focused on neutrophil-driven inflammatory pathways distinct from NSAID-type interventions. The compound can be procured with HPLC purity ≥98% for reproducible dose-response studies [2].

Endothelial Inflammation and Atherosclerosis Research Targeting VCAM-1/ICAM-1 and NF-κB Signaling

Tirucallol (0.1–100 µM) is validated for in vitro studies using TNF-α-stimulated human aortic endothelial cells (HAEC) to investigate endothelial adhesion molecule expression (VCAM-1, ICAM-1) and monocyte adhesion, key early events in atherogenesis [1]. Tirucallol attenuates NF-κB p65 phosphorylation, providing a defined molecular mechanism for its anti-atheromatic activity. Use of the isolated phytosterol rather than crude Chios mastic gum extracts ensures reproducible quantitative data and eliminates confounding effects from other extract components.

Breast Cancer Cytotoxicity Screening and Apoptosis Pathway Investigation

Tirucallol is validated for breast cancer cytotoxicity studies where it has demonstrated strong reduction of cell proliferation and induction of apoptosis via caspase-3 activation and DNA fragmentation in breast cancer cell lines [1]. Compared to other Pistacia vera-derived triterpenes evaluated in the same study (masticadienonic acid and pistachionic acid), tirucallol exhibited strong cytotoxic activity, making it a suitable candidate for structure-activity relationship studies and mechanistic investigations of triterpene-induced apoptosis in breast cancer models.

Anti-Virulence Drug Discovery Targeting Staphylococcus aureus α-Hemolysin

Tirucallol is validated for anti-virulence research programs targeting S. aureus α-hemolysin expression (IC50 = 1.2 µM) with a favorable therapeutic index exceeding 83 (CC50 > 100 µM against human cells) [1]. This application is distinct from conventional antibiotic discovery efforts, as tirucallol reduces bacterial pathogenicity without direct bactericidal activity, thereby exerting minimal selective pressure for antimicrobial resistance. The compound is suitable for in vivo infection models (e.g., Galleria mellonella larvae) to evaluate survival extension efficacy and for in vitro α-hemolysin expression assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tirucallol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.